BD 1063 Dihydrochloride
Overview
Description
BD 1063 Dihydrochloride is a selective σ1 receptor antagonist . It is approximately 50-fold selective over σ2 sites and ≥100-fold selective over opioid, PCP, muscarinic, dopamine, α1, α2, β adrenoceptor, 5-HT 1 and 5-HT 2 receptors . It has been shown to prevent hyperlocomotion following cocaine administration in mice .
Molecular Structure Analysis
The molecular formula of BD 1063 Dihydrochloride is C13H18Cl2N2.2HCl . Its molecular weight is 346.12 .Physical And Chemical Properties Analysis
BD 1063 Dihydrochloride is soluble to 100 mM in water . It is recommended to be stored at room temperature .Scientific Research Applications
1. Alcohol Intake and Reinforcement Modulation
BD 1063 Dihydrochloride, as a selective antagonist of Sigma-1 Receptors (Sig-1Rs), has been studied for its impact on alcohol consumption and reinforcement. Research on animal models demonstrates that BD 1063 can significantly reduce ethanol self-administration in specific rat models, suggesting its potential in addressing alcohol abuse and dependence. This effect was observed without altering concurrent water self-administration, indicating selectivity for alcohol-related behaviors. Additionally, the treatment did not similarly suppress saccharin self-administration, further supporting its targeted action against alcohol reinforcement (Sabino et al., 2008).
2. Effects on Compulsive-Like Eating
Another research application of BD 1063 is in the study of compulsive-like eating behaviors. It has been shown to block binge eating in rats conditioned to obtain a sugary, palatable diet. The administration of BD 1063 resulted in a dose-dependent reduction in binge-like eating behaviors. This finding is significant in understanding the neurobiological mechanisms driving compulsive-like eating and opens new avenues for pharmacological treatment of binge eating disorder (Cottone et al., 2012).
3. Impact on Maladaptive Feeding Induced by Palatable Diet
BD 1063 has also been examined in the context of maladaptive feeding behavior induced by intermittent access to a palatable diet in mice. The research indicated that BD 1063 could effectively reduce overconsumption of palatable food during the initial phase of access. This study provides evidence of the role of BD 1063 in pathological eating and supports its potential use in therapeutic developments for eating disorders (Moore et al., 2017).
4. Role in Alcohol Drinking and Associated Hyperalgesia
In a study involving male mice, the Sigma-1 Receptor antagonist BD-1063 was found to significantly reduce both alcohol intake and preference, demonstrating its specificity for alcohol. Additionally, BD-1063 was effective in reversing alcohol-induced hyperalgesia during withdrawal, indicating its potential in developing new treatments for Alcohol Use Disorder (AUD) and associated pain states (Quadir et al., 2021).
5. Involvement in Seizure Development
BD-1063 has been involved in research exploring its effects on epileptogenesis in a pentylenetetrazole (PTZ)-kindling model of epilepsy. The study indicated that BD-1063 did not show full kindling and suggests a potential role in modulating seizure development, possibly mediated through the activation of sigma-1 receptors (Emamghoreishi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFDBTLQOARIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469537 | |
Record name | BD 1063 Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BD 1063 Dihydrochloride | |
CAS RN |
206996-13-6, 150208-28-9 | |
Record name | BD 1063 Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 150208-28-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 206996-13-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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